4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne

Description

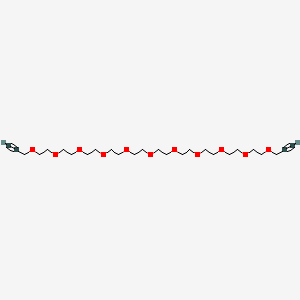

4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne is a linear polyether compound characterized by a 37-carbon backbone (heptatriaconta) interspersed with 11 oxygen atoms (undecaoxa) at positions 4,7,10, etc. This structure suggests applications in polymer chemistry, nanotechnology, or materials science, where the triple bonds could enable cross-linking or conjugation .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O11/c1-3-5-27-7-9-29-11-13-31-15-17-33-19-21-35-23-25-37-26-24-36-22-20-34-18-16-32-14-12-30-10-8-28-6-4-2/h1-2H,5-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYWDYNYLJLYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168847 | |

| Record name | 4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351373-48-2 | |

| Record name | 4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351373-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31,34-Undecaoxaheptatriaconta-1,36-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous polyethers:

Reactivity and Functional Group Implications

- Diyne Groups (Target Compound) : The terminal triple bonds enable click chemistry (e.g., azide-alkyne cycloaddition), making the compound suitable for polymer networks or bioconjugation. This reactivity is absent in dioic acid or diol analogs .

- Dioic Acid () : Carboxylic acid groups enhance solubility in polar solvents and enable metal ion chelation, useful in pharmaceutical formulations or environmental remediation .

- Macrocyclic vs. Linear Structures : Cyclic polyethers (e.g., ) exhibit superior ion-binding capabilities due to preorganized cavities, whereas linear analogs (e.g., Target, ) prioritize flexibility and surfactant-like behavior .

Physical Properties

- Solubility : The diyne-containing target compound is less polar than diol or dioic acid analogs, limiting water solubility but enhancing compatibility with organic matrices .

- Thermal Stability : Cyclic structures () generally exhibit higher melting points than linear counterparts due to restricted conformational mobility .

Q & A

Basic: What experimental methodologies are optimal for characterizing the structural stability of this polyether-diyne compound in varying solvent systems?

Methodological Answer:

Systematic solvent-screening protocols using dynamic light scattering (DLS) and nuclear magnetic resonance (NMR) spectroscopy are recommended to assess conformational changes. For example, titrate the compound into solvents with varying polarities (e.g., DMSO, THF, chloroform) and monitor shifts in proton resonance peaks (¹H-NMR) to infer solvent-induced structural perturbations. Cross-validate with molecular dynamics (MD) simulations to model solvation effects .

Advanced: How can contradictions in spectroscopic data (e.g., FTIR vs. Raman) for the triple-bond vibrational modes of this compound be resolved?

Methodological Answer:

Discrepancies often arise from differences in selection rules between techniques. Conduct a comparative analysis by:

Assigning vibrational modes using density functional theory (DFT) calculations.

Validating with polarized Raman spectroscopy to isolate orientation-dependent signals.

Cross-referencing with X-ray crystallography (if crystalline) to correlate bond lengths with vibrational frequencies.

This triangulation addresses instrumental and environmental biases .

Basic: What synthetic strategies minimize side reactions during the iterative oligomerization of ethylene oxide units in this compound?

Methodological Answer:

Adopt a stepwise, catalyst-controlled approach:

Use phase-transfer catalysis (PTC) for precise ethylene oxide addition, minimizing uncontrolled polymerization.

Monitor reaction progress via gel permeation chromatography (GPC) to track molecular weight distribution.

Quench intermediates with protective groups (e.g., trimethylsilyl) to stabilize reactive termini.

Document yield and purity at each step to optimize stoichiometric ratios .

Advanced: How can multi-scale modeling (quantum mechanics/molecular mechanics) predict the compound’s supramolecular assembly behavior?

Methodological Answer:

Perform DFT calculations to optimize the diyne moiety’s electronic structure.

Transition to coarse-grained MD simulations to model self-assembly kinetics in bulk systems.

Validate predictions using small-angle X-ray scattering (SAXS) to detect nanoscale ordering.

Integrate COMSOL Multiphysics for parameter sensitivity analysis, focusing on temperature and concentration gradients .

Basic: What analytical techniques are critical for verifying the purity of this compound post-synthesis?

Methodological Answer:

Combine orthogonal methods:

High-performance liquid chromatography (HPLC) with UV-Vis detection to quantify impurities.

Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight.

Differential scanning calorimetry (DSC) to detect phase transitions indicative of contaminants.

Calibrate instruments with certified reference standards to ensure reproducibility .

Advanced: How do competing theoretical frameworks (e.g., Flory-Huggins vs. scaling theory) explain its solubility behavior in block copolymer matrices?

Methodological Answer:

Apply Flory-Huggins to model entropy-driven mixing in dilute solutions.

Compare with scaling theory for concentrated regimes, focusing on chain entanglement effects.

Conduct neutron reflectometry experiments to measure interfacial segregation parameters.

Statistical analysis of deviations between models can reveal overlooked enthalpic contributions (e.g., dipole-dipole interactions) .

Basic: What safety protocols are essential when handling this compound’s reactive diyne groups under inert conditions?

Methodological Answer:

Use Schlenk-line techniques for oxygen-sensitive reactions.

Implement real-time gas monitoring (e.g., FTIR gas cells) to detect acetylene byproducts.

Pre-treat glassware with silanizing agents to prevent catalytic decomposition on surfaces.

Document incident-response procedures for accidental exposure, referencing OSHA guidelines .

Advanced: How can bibliometric analysis identify understudied applications of this compound in nanotechnology literature?

Methodological Answer:

Use tools like VOSviewer to map keyword co-occurrence networks in Scopus/Web of Science.

Identify clusters with low centrality scores (e.g., “diyne-based photoresists” vs. “polyether electrolytes”).

Conduct citation network analysis to highlight gaps between theoretical studies and experimental validations.

Prioritize interdisciplinary journals (e.g., ACS Nano) for trend forecasting .

Basic: What statistical designs (e.g., factorial vs. response surface) optimize reaction parameters for high-yield synthesis?

Methodological Answer:

Use a 2³ factorial design to screen temperature, catalyst loading, and solvent polarity.

Apply ANOVA to identify significant interactions (e.g., temperature × catalyst synergy).

Transition to central composite design (CCD) for response surface modeling to pinpoint maxima.

Validate robustness via triplicate runs under optimal conditions .

Advanced: How can machine learning (ML) accelerate the discovery of derivatives with enhanced thermal stability?

Methodological Answer:

Train a graph neural network (GNN) on existing thermogravimetric analysis (TGA) data.

Feature-engineer descriptors (e.g., oxygen spacing, diyne angle strain) for interpretability.

Deploy active learning loops to iteratively refine predictions with experimental feedback.

Benchmark against quantum-mechanical datasets to ensure transferability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.